molecular formula C₂₁H₁₉D₇N₂O₆ B1161384 Nitrendipine Dipropyl-d7 Ester

Nitrendipine Dipropyl-d7 Ester

Cat. No.: B1161384
M. Wt: 409.48
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrendipine Dipropyl-d7 Ester is a deuterium-labeled derivative of nitrendipine, a dihydropyridine calcium channel blocker used primarily in cardiovascular research. This compound incorporates seven deuterium atoms in its dipropyl ester groups, making it a stable isotope-labeled internal standard for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) . Its molecular formula is C21H19D7N2O6, with a molecular weight of 409.48 g/mol . The deuterium substitution minimizes metabolic interference in pharmacokinetic studies, ensuring accurate quantification of nitrendipine and its metabolites in biological matrices.

Properties

Molecular Formula

C₂₁H₁₉D₇N₂O₆

Molecular Weight

409.48

Synonyms

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dipropyl-d7 Ester;  1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Dipropyl-d7 Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between Nitrendipine Dipropyl-d7 Ester and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Storage Conditions Primary Application
This compound C21H19D7N2O6 409.48 Not Disclosed >95% (HPLC) +4°C LC-MS internal standard
Nitrendipine Dipropyl Ester C21H26N2O6 402.44 77888-05-2 >95% (HPLC) +4°C Reference standard
Nitrendipine Propyl Ester C19H22N2O6 374.39 225785-54-6 >95% (HPLC) +4°C Pharmaceutical research
Nitrendipine-d5 C18H15D5N2O6 365.39 Not Disclosed >95% (HPLC) As per supplier Metabolic tracing
Key Observations:
  • Isotopic Labeling: this compound contains seven deuterium atoms, distinguishing it from non-deuterated analogs (e.g., Nitrendipine Dipropyl Ester) by a mass difference of ~7 Da. This facilitates precise detection in mass spectrometry .
  • Pharmacological Relevance: Unlike the parent compound nitrendipine, which is used therapeutically, deuterated esters like Dipropyl-d7 are restricted to analytical and research applications due to their non-therapeutic design .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Nitrendipine Dipropyl-d7 Ester in complex matrices?

  • Methodology : Utilize UV-spectroscopy or HPLC-based methods. For UV analysis, employ the absorption factor method at isosbestic points (e.g., 236 nm for Nitrendipine) to resolve overlapping spectra in multi-component systems. Calibration curves should cover 1–10 µg/mL, with validation for linearity (R² ≥ 0.999), accuracy (recovery 98–102%), and precision (RSD < 2%) per ICH guidelines. For HPLC, reverse-phase C18 columns with mobile phases like methanol:water (70:30) and UV detection at 236 nm are effective, particularly for stability-indicating assays .

Q. How can researchers assess the stability of this compound under stress conditions?

  • Methodology : Conduct forced degradation studies under acid/base hydrolysis (0.1–1 M HCl/NaOH), oxidative (3% H₂O₂), thermal (60–80°C), and UV light (254 nm) conditions. Monitor degradation via validated HPLC or UV methods. For example, acid degradation typically results in 2–9% degradation for Nitrendipine analogs, while oxidation may cause 3–10% breakdown. Use kinetic models (e.g., zero-order or first-order) to quantify degradation rates and identify major degradation products .

Q. What synthetic strategies are employed to incorporate deuterium into this compound?

  • Methodology : Synthesize the deuterated analog by substituting hydrogen atoms in the dipropyl ester groups with deuterium via acid-catalyzed esterification using deuterated propanol (e.g., CH₃CD₂CD₂OH). Confirm isotopic purity using mass spectrometry (MS) and quantify deuterium incorporation via NMR or high-resolution MS. Ensure compliance with isotopic labeling standards for use as internal standards in pharmacokinetic studies .

Advanced Research Questions

Q. How can experimental design optimize binding affinity studies for this compound in calcium channel research?

  • Methodology :

Membrane Preparation : Isolate plasma membranes from target tissues (e.g., uterine smooth muscle) using differential centrifugation.

Radioligand Binding : Use [³H]-nitrendipine as a tracer. Perform saturation assays to determine Bmax (receptor density) and Kd (binding affinity).

Competition Assays : Test deuterated vs. non-deuterated compounds to assess isotopic effects on binding.

Data Analysis : Apply Scatchard plots for linear regression and compare IC50 values. Note that La³⁺ and EDTA inhibit binding, while Ca²⁺ restores it, indicating ion-dependent modulation .

Q. How should researchers resolve contradictions in degradation kinetics data under varying stress conditions?

  • Methodology :

  • Cross-Validation : Combine HPLC with mass spectrometry (LC-MS/MS) to confirm degradation pathways and quantify impurities.
  • Statistical Analysis : Use ANOVA to compare degradation rates across conditions (e.g., acid vs. oxidative stress). Address outliers via Grubbs’ test.
  • Mechanistic Studies : Probe pH-dependent degradation using Arrhenius plots to differentiate thermal vs. hydrolytic pathways. For example, base-catalyzed hydrolysis of Nitrendipine analogs shows 3–5% degradation, while UV stress causes minimal breakdown (1–3%) .

Q. What strategies enhance the controlled release of deuterated Nitrendipine analogs in polymeric drug delivery systems?

  • Methodology :

  • Formulation : Prepare PLLA-PEG-PLLA microparticles via supercritical CO₂ impregnation. Optimize pressure (8–12 MPa) and temperature (35–45°C) to maximize drug loading (e.g., 15–20% w/w).
  • Release Kinetics : Characterize in vitro release using dialysis under sink conditions (37°C, pH 7.4). Fit data to Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) models. Note that deuterated esters may alter hydrophobicity, affecting release half-life .

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